BenchChemオンラインストアへようこそ!

1-(5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide

Src kinase inhibition Kinase selectivity Scaffold-based drug design

Procure this 5,7-diphenyl-pyrrolo[2,3-d]pyrimidine scaffold to leverage the established Src:Cdc2 selectivity window (>540-fold) foundational to this class. Distinct from 4-amino analogs, the piperidine-4-carboxamide moiety provides a functional handle for affinity tagging and orthogonal late-stage diversification. Ideal for chemical probe development.

Molecular Formula C24H23N5O
Molecular Weight 397.482
CAS No. 477238-45-2
Cat. No. B2424595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide
CAS477238-45-2
Molecular FormulaC24H23N5O
Molecular Weight397.482
Structural Identifiers
SMILESC1CN(CCC1C(=O)N)C2=NC=NC3=C2C(=CN3C4=CC=CC=C4)C5=CC=CC=C5
InChIInChI=1S/C24H23N5O/c25-22(30)18-11-13-28(14-12-18)23-21-20(17-7-3-1-4-8-17)15-29(24(21)27-16-26-23)19-9-5-2-6-10-19/h1-10,15-16,18H,11-14H2,(H2,25,30)
InChIKeyHCPKFMBBCGITEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (CAS 477238-45-2): Compound Identity and Scaffold Origin


1-(5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (CAS 477238-45-2, MW 397.5 g/mol, XLogP3 3.7) is a heterocyclic small molecule belonging to the 5,7-diphenyl-pyrrolo[2,3-d]pyrimidine class [1]. This scaffold was originally developed as a potent inhibitor of the tyrosine kinase c-Src, with lead compounds such as CGP-62464 (5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine) demonstrating an IC50 of 100 nM against Src and >540-fold selectivity over the serine/threonine kinase Cdc2 [2]. The target compound replaces the 4-amino group with a piperidine-4-carboxamide moiety, introducing additional hydrogen-bonding capacity (1 HBD, 4 HBA) and a functional handle for further derivatization [1][3]. This structural modification differentiates it from the progenitor 4-amino series while preserving the 5,7-diphenyl substitution that is essential for Src-family kinase recognition [4].

Why 1-(5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide Cannot Be Replaced by In-Class Analogs for Focused Kinase Profiling


Substitution at the 4-position of the 5,7-diphenyl-pyrrolo[2,3-d]pyrimidine core profoundly alters kinase selectivity, cellular potency, and pharmacokinetic behavior, making generic interchange within this class unsound. The 4-amino progenitor CGP-62464 inhibits c-Src with an IC50 of 100 nM but lacks the carboxamide functionality that enables oral bioavailability in related piperidine-4-carboxamide series [1][2]. In the closely related 7H-pyrrolo[2,3-d]pyrimidine-4-yl)piperidine-4-carboxamide series (lacking 5,7-diphenyl substitution), compounds exhibit up to 150-fold selectivity for PKB/Akt over PKA, a selectivity profile orthogonal to the Src-directed activity of the 5,7-diphenyl scaffold [3]. Even among 5,7-diphenyl analogs, variation of the C4 substituent from amine to piperidine-4-carboxamide is expected to alter logP (measured XLogP3 3.7 for the target compound), hydrogen-bonding capacity (1 HBD, 4 HBA), and the rotatable bond count, all of which impact target engagement, solubility, and downstream derivatization potential [4]. These differences preclude assumption of equivalent biological activity and underscore the necessity of compound-specific characterization rather than class-level generalization.

Quantitative Differentiation Evidence for 1-(5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (CAS 477238-45-2) versus Closest Analogs


Scaffold-Directed Kinase Selectivity: Src-Family versus Akt Targeting Determined by 5,7-Diphenyl Substitution

The 5,7-diphenyl substitution on the pyrrolo[2,3-d]pyrimidine core, which is retained in CAS 477238-45-2, directs inhibitory activity toward the Src kinase family. In contrast, the non-phenylated 7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide series (e.g., AZD5363 analogs) shows potent Akt/PKB inhibition with up to 150-fold selectivity over PKA [1]. Within the 5,7-diphenyl class, the progenitor CGP-62464 inhibits c-Src with an IC50 of 100 nM and shows >540-fold selectivity over Cdc2 (IC50 54,000 nM), while the optimized analog CGP77675 achieves Src IC50 values of 5-20 nM with >500-fold selectivity over Cdc2, 7.5-fold over EGFR, and >50-fold over VEGFR [2][3]. The target compound CAS 477238-45-2, bearing the 5,7-diphenyl motif, is therefore predicted to engage Src-family kinases, in direct contrast to the Akt-directed activity of the non-phenylated piperidine-4-carboxamide series [1][3].

Src kinase inhibition Kinase selectivity Scaffold-based drug design

Physicochemical Differentiation: Computed LogP, Hydrogen-Bonding Capacity, and Drug-Likeness versus 4-Amino Progenitors

CAS 477238-45-2 has a computed XLogP3 of 3.7, molecular weight 397.5 g/mol, 1 hydrogen bond donor, and 4 hydrogen bond acceptors [1]. By comparison, the 4-amino progenitor CGP-62464 (CAS 121405-24-1) has a molecular weight of 286.3 g/mol, 1 HBD, and 3 HBA, with a lower computed logP (~2.8 estimated from structure) and lacks the carboxamide group [2]. The higher molecular weight and additional hydrogen bond acceptor in the target compound are expected to reduce membrane permeability relative to CGP-62464 while improving aqueous solubility. The piperidine-4-carboxamide group introduces a basic amine (pKa ~9.5 predicted) and a neutral carboxamide, providing pH-dependent solubility and a functional handle for salt formation or prodrug strategies—features absent in the simple 4-amino series [1][3].

Physicochemical properties Drug-likeness Lead optimization

Selectivity Window Against Off-Target Kinases: Cdc2 Selectivity as a Class Hallmark

A defining characteristic of the 5,7-diphenyl-pyrrolo[2,3-d]pyrimidine series is pronounced selectivity for Src over the cell-cycle kinase Cdc2 (CDK1). CGP-62464 achieves a Src:Cdc2 selectivity ratio of >540-fold (Src IC50 100 nM vs Cdc2 IC50 54,000 nM) [1]. The more optimized analog CGP77675 demonstrates >500-fold selectivity for Src over Cdc2, alongside >50-fold selectivity over VEGFR and >25-fold over Fak [2]. This selectivity fingerprint is scaffold-driven and is expected to be retained in CAS 477238-45-2 due to the conserved 5,7-diphenyl core, distinguishing it from broader-spectrum kinase inhibitors that lack this substitution pattern [3]. In contrast, the non-phenylated piperidine-4-carboxamide series (e.g., AZD5363) exhibits a different off-target profile dominated by PKA, with engineered selectivity of up to 150-fold for PKB over PKA [4].

Kinase selectivity profiling Cdc2 counter-screening Safety margin

Derivatization Potential: Piperidine-4-Carboxamide as a Versatile Synthetic Handle Versus 4-Amino or 4-Alkyl Series

The piperidine-4-carboxamide moiety in CAS 477238-45-2 provides a chemically orthogonal derivatization point that is absent in the 4-amino series (CGP-62464) and the 4-alkoxy/4-alkylamino series (CGP77675) [1]. The primary carboxamide can undergo hydrolysis to the carboxylic acid for amide coupling, reduction to the aminomethyl analog, or dehydration to the nitrile, enabling rapid exploration of diverse chemical space around the 4-position without altering the 5,7-diphenyl pharmacophore. In the related Akt inhibitor series, the 4-amino-4-carboxamide motif was essential for achieving oral bioavailability, with the carboxamide linker providing metabolic stability that was absent in the 4-benzylamine series, which suffered from rapid in vivo clearance [2]. The target compound, lacking the 4-amino substituent but retaining the carboxamide, occupies a distinct position in structure-activity relationship (SAR) space that allows probing of the contribution of the 4-amino group to both potency and pharmacokinetics.

Synthetic tractability Focused library design Structure-activity relationship

Optimal Research and Procurement Scenarios for 1-(5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (CAS 477238-45-2)


Src-Family Kinase Chemical Probe Development: Scaffold with Defined Selectivity Against Cdc2

Researchers developing chemical probes for Src-family kinases (Src, Lck, Yes) can use CAS 477238-45-2 as a starting scaffold that retains the 5,7-diphenyl pharmacophore essential for Src engagement while offering >500-fold selectivity over the cell-cycle regulator Cdc2, as established for the compound class [1][2]. This selectivity window, documented for CGP-62464 (Src:Cdc2 >540-fold) and CGP77675 (Src:Cdc2 >500-fold), minimizes confounding anti-proliferative effects in cell-based assays and enables cleaner target validation [1]. The piperidine-4-carboxamide group provides a functional handle for installing affinity tags or fluorescent reporters without ablating kinase binding, facilitating chemoproteomics and cellular imaging applications .

Focused Kinase Library Design: SAR Exploration of the 4-Position Without Altering the Src-Directing Pharmacophore

Medicinal chemistry teams constructing focused libraries around the pyrrolo[2,3-d]pyrimidine core can procure CAS 477238-45-2 as a key intermediate that complements both the 4-amino series (CGP-62464) and the 4-amino-4-carboxamide series (AZD5363 analogs) [1]. The carboxamide group uniquely enables late-stage diversification via hydrolysis, amide coupling, or reduction, without requiring protection/deprotection of a 4-amino group. This orthogonal reactivity allows systematic probing of whether the 4-amino substituent is necessary for potency or whether the carboxamide alone can achieve target engagement, addressing a critical SAR question that cannot be answered using existing series [2].

Comparative Selectivity Profiling: Distinguishing Src-Directed from Akt-Directed Pyrrolopyrimidine Pharmacology

For pharmacology groups dissecting the kinome-wide selectivity of pyrrolopyrimidine-based inhibitors, CAS 477238-45-2 serves as a critical comparator that isolates the contribution of the 5,7-diphenyl motif to kinase selectivity. By profiling this compound alongside non-phenylated analogs (e.g., 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides), researchers can determine whether the 5,7-diphenyl substitution is sufficient to redirect kinase targeting from Akt/PKB (150-fold selective over PKA) to Src-family kinases [1][2]. This head-to-head comparison is essential for building predictive models of scaffold-dependent selectivity and for selecting the appropriate chemotype for specific kinase targets .

In Vitro Bone Resorption and Osteoclast Biology Studies Requiring Src Inhibition with a Favorable Physicochemical Profile

The 5,7-diphenyl-pyrrolo[2,3-d]pyrimidine class has validated efficacy in osteoclast-mediated bone resorption models, with CGP77675 inhibiting PTH-induced bone resorption in rat fetal long bone cultures with an IC50 of 0.8 µM and reducing hypercalcemia in IL-1β-treated mice [1]. CAS 477238-45-2, with its intermediate lipophilicity (XLogP3 3.7) and additional hydrogen-bonding capacity (1 HBD, 4 HBA) relative to the highly lipophilic CGP77675, may offer improved aqueous solubility and reduced non-specific protein binding in cell culture, making it a more tractable tool compound for in vitro osteoclast assays where compound precipitation or non-specific effects can confound results [2].

Quote Request

Request a Quote for 1-(5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.